molecular formula C13H12BrN3O B2485383 2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2320378-00-3

2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2485383
CAS No.: 2320378-00-3
M. Wt: 306.163
InChI Key: VDQKAYBUPBDQSU-UHFFFAOYSA-N
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Description

2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is an organic compound with the molecular formula C13H11BrN2O It is a derivative of benzamide, featuring a bromine atom and a methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the methylpyrimidinyl group. One common method involves the reaction of 2-bromobenzoyl chloride with 6-methylpyrimidin-4-ylmethanamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzamides.

Scientific Research Applications

2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the methylpyrimidinyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(6-methylpyridin-2-yl)benzamide
  • 2-bromo-N-methylbenzamide
  • 4-methyl-N-(6-methylpyridin-2-yl)benzamide

Uniqueness

2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is unique due to the presence of both the bromine atom and the methylpyrimidinyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9-6-10(17-8-16-9)7-15-13(18)11-4-2-3-5-12(11)14/h2-6,8H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQKAYBUPBDQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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